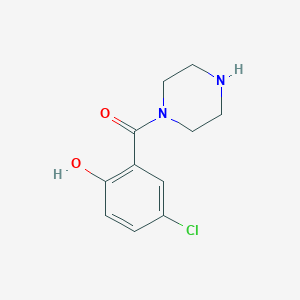
2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, attached to an isoindole-1,3-dione core. Its distinct structure makes it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindole-1,3-dione ring system. The reaction conditions often include heating the mixture under reflux in a solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoindole ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoindole derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The methoxy groups and the isoindole ring system can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione.
2,3-Dimethoxybenzoic acid: Another compound with methoxy substitutions on a benzene ring.
Uniqueness: this compound is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
特性
CAS番号 |
69076-64-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
2-(3,5-dimethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-11-7-10(8-12(9-11)21-2)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 |
InChIキー |
KRYUWEGAKUXWGM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)
